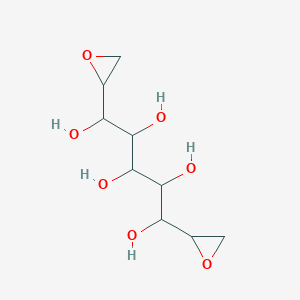

1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol

Description

Properties

CAS No. |

108354-43-4 |

|---|---|

Molecular Formula |

C9H16O7 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

1,5-bis(oxiran-2-yl)pentane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C9H16O7/c10-5(3-1-15-3)7(12)9(14)8(13)6(11)4-2-16-4/h3-14H,1-2H2 |

InChI Key |

LUCBFMMOZUJPIX-UHFFFAOYSA-N |

SMILES |

C1C(O1)C(C(C(C(C(C2CO2)O)O)O)O)O |

Canonical SMILES |

C1C(O1)C(C(C(C(C(C2CO2)O)O)O)O)O |

Synonyms |

1,5-dioxiranyl-1,2,3,4,5-pentanepentanol WF 3405 WF-3405 |

Origin of Product |

United States |

Contextual Significance of Polyol and Epoxide Architectures in Chemical Biology and Organic Synthesis

Polyols, organic compounds containing multiple hydroxyl (-OH) groups, and epoxides, three-membered cyclic ethers, are fundamental structural motifs in a vast array of biologically active molecules and are pivotal intermediates in organic synthesis. The combination of these functionalities, as suggested in the structure of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol, offers a rich landscape for chemical innovation.

Polyols are integral to numerous biological processes. For instance, sugar alcohols, a class of polyols, are key players in cellular metabolism and signaling. The high density of hydroxyl groups in polyols allows for extensive hydrogen bonding, influencing their physical properties and their interactions with biological macromolecules. In organic synthesis, the hydroxyl groups of polyols can be selectively protected and functionalized to create complex molecular architectures. mdpi.comresearchgate.net The synthesis of bio-based polyols from vegetable oils, often involving the opening of epoxide rings, is a growing area of research aimed at producing more sustainable polymers like polyurethanes. researchgate.netmdpi.com

Epoxides are highly valuable synthetic intermediates due to the ring strain of the three-membered ether ring, which makes them susceptible to nucleophilic attack. This reactivity allows for the stereospecific introduction of a wide range of functional groups. Epoxide-based synthetic strategies have been instrumental in the total synthesis of numerous complex natural products, including polypropionates, which often feature polyol chains. mdpi.com The regioselective opening of epoxides is a powerful tool for controlling the stereochemistry of adjacent carbon centers, a critical aspect in the synthesis of bioactive molecules.

Historical Evolution of Research on Dioxirane Containing Compounds

Dioxiranes are three-membered rings containing two oxygen atoms and one carbon atom. While the first indication of a dioxirane (B86890) as a reactive intermediate dates back to 1899 in the Baeyer-Villiger oxidation, it took over seven decades for them to be more concretely identified and studied. researchgate.netslideshare.net The in-situ detection of dioxirane was first reported in the low-temperature reaction of ethylene and ozone. slideshare.net

A significant breakthrough in dioxirane chemistry came with the development of methods for their preparation from the reaction of ketones with potassium peroxymonosulfate (B1194676) (Oxone). organicchemistrydata.org This allowed for the generation of dioxiranes as solutions that could be used for a variety of oxidation reactions. Dimethyldioxirane (B1199080) (DMDO) and methyl(trifluoromethyl)dioxirane (B1250162) (TFDO) have emerged as particularly useful and versatile oxidizing agents. rsc.orgnih.gov

Research over the past few decades has established dioxiranes as powerful and selective oxidants in organic synthesis. researchgate.netrsc.org They are known for their ability to perform a wide range of transformations, including the epoxidation of alkenes, the oxidation of heteroatoms (such as sulfur, nitrogen, and phosphorus), and the insertion of oxygen into C-H bonds. researchgate.netorganicchemistrydata.org The development of chiral dioxiranes has also enabled enantioselective epoxidations, a significant advancement in asymmetric synthesis. organicchemistrydata.org The mechanism of dioxirane oxidations has been a subject of considerable study, with a focus on understanding their reactivity and selectivity. nih.gov

Overview of Emerging Academic Research Avenues for 1,5 Dioxiranyl 1,2,3,4,5 Pentanepentanol

Systematic IUPAC Naming Conventions and Established Academic Synonyms

The naming of this compound can be approached through systematic IUPAC rules. The more formally correct IUPAC name for this structure is 1,5-bis(oxiran-2-yl)pentane-1,2,3,4,5-pentol. nih.gov This name clarifies that two oxiranyl groups (a common synonym for dioxiranyl) are attached to a pentane (B18724) backbone, which itself is substituted with five hydroxyl groups at positions 1 through 5.

The compound is registered under the CAS Number 108354-43-4. nih.govchemnet.com It is also known by several synonyms, which have been used in various chemical databases and contexts. These include:

Antibiotic WF 3405 nih.govchemnet.com

WF-3405 nih.govchemnet.com

1,2:8,9-Dianhydrononitol nih.govguidechem.com

3,4,5,6,7-Nonanepentol, 1,2:8,9-diepoxy- nih.govchemnet.com

These synonyms highlight different ways of describing the structure, either by its antibiotic designation (WF 3405) or by viewing it as a derivative of a nine-carbon sugar alcohol (nonitol). nih.govchemnet.com

Spectroscopic and Spectrometric Methodologies for Structural Assignment

While specific experimental spectra for this compound are not widely published, its structure can be predicted based on the known spectroscopic behaviors of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be complex. Protons on the carbons bearing hydroxyl groups (C1-C5) would appear in a crowded region, likely between 3.5 and 5.0 ppm. The protons of the dioxirane rings would exhibit distinct signals, typically in the 2.5-3.5 ppm range. The protons of the hydroxyl groups themselves would show broad signals whose chemical shift is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule, assuming no magnetic equivalence. docbrown.info The carbons of the pentanepentanol backbone would resonate in the 60-80 ppm region, while the carbons within the dioxirane rings would appear further upfield.

Mass Spectrometry: High-resolution mass spectrometry would be crucial for confirming the elemental composition. The molecular formula is C₉H₁₆O₇, which corresponds to a molecular weight of approximately 236.22 g/mol . nih.gov Fragmentation patterns would likely involve the loss of water molecules from the pentanepentanol chain and cleavage of the dioxirane rings.

Vibrational Spectroscopy (Infrared - IR): The IR spectrum would be dominated by a very broad and strong absorption band in the 3200-3600 cm⁻¹ region, characteristic of the multiple O-H stretching vibrations from the hydroxyl groups. C-O stretching vibrations would appear in the 1000-1200 cm⁻¹ range. The presence of the dioxirane rings would be indicated by specific C-O and C-C stretching and bending modes, though these may be obscured by the stronger signals from the pentanepentanol backbone.

Stereochemical Analysis and Chiral Properties of the Dioxirane Moieties and Pentanepentanol Backbone

The structure of this compound is rich in stereocenters, leading to a large number of possible stereoisomers.

Pentanepentanol Backbone: The central pentanepentanol chain contains three chiral centers at carbons C2, C3, and C4. The carbons C1 and C5 are also stereocenters due to their attachment to the dioxirane rings.

Dioxirane Moieties: Each of the two dioxirane rings contains a chiral carbon atom.

Conformational Dynamics and Intramolecular Interactions within the Compound Architecture

The three-dimensional structure of this molecule is governed by a complex interplay of conformational flexibility and intramolecular forces.

Conformational Flexibility: The central pentane chain is flexible, capable of adopting various staggered conformations to minimize steric strain. However, this flexibility is significantly constrained by the numerous bulky hydroxyl groups and the terminal dioxirane rings.

Intramolecular Hydrogen Bonding: The most dominant intramolecular interaction would be extensive hydrogen bonding among the five hydroxyl groups of the pentanepentanol backbone. This network of hydrogen bonds would severely restrict the conformational freedom of the carbon chain, likely forcing it into a more rigid, folded conformation. This is a common feature in polyhydroxylated linear molecules.

Steric Hindrance: Significant steric hindrance will exist between the adjacent hydroxyl groups and between the terminal dioxirane rings and the hydroxyls at C1 and C5. This steric strain, in conjunction with the hydrogen bonding network, dictates the most stable conformation of the molecule.

The interplay of these factors suggests that while the molecule has rotatable bonds, it likely exists in a limited number of low-energy conformations in solution.

Assembly of the Pentanepentanol Carbon Chain with Hydroxyl Functionalities

The synthesis of the C5 polyol backbone with the desired stereochemistry is a significant challenge. A plausible approach would involve the stereocontrolled dihydroxylation of a suitable diene precursor.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of 1,2,3,4,5-pentanepentanol is not established, the principles of MCRs could be applied to rapidly assemble a key intermediate.

For example, a hypothetical MCR could involve the coupling of two-carbon and three-carbon fragments with the simultaneous introduction of some of the required hydroxyl functionalities, potentially in a protected form. Such a strategy would significantly shorten the synthetic sequence compared to a linear approach, a key advantage in the synthesis of complex molecules.

A more conventional, linear approach would likely start from a simple C5 precursor, such as 1,4-pentadiene. The two double bonds could be sequentially dihydroxylated using a stereoselective method like the Sharpless asymmetric dihydroxylation. This would require a careful strategy of protecting groups to differentiate the hydroxyl groups and control the stereochemical outcome of each step.

Table 1: Hypothetical Comparison of Linear vs. MCR Approach for Pentanepentanol Precursor Synthesis

| Feature | Linear Synthesis (e.g., from 1,4-pentadiene) | Hypothetical Multi-Component Reaction |

| Number of Steps | 5-7 | 1-2 |

| Overall Yield | Lower, due to multiple steps | Potentially higher |

| Atom Economy | Moderate | High |

| Stereocontrol | Achievable with chiral catalysts/reagents | Dependent on the specific MCR design |

| Purification | Multiple intermediate purifications required | Fewer purifications |

In line with the principles of green chemistry, the synthesis of this compound could be designed to utilize bio-renewable starting materials. For instance, C5 sugars, which are readily available from biomass, could be envisioned as precursors to the pentanepentanol backbone. This would involve chemical or enzymatic transformations to open the sugar ring and adjust the oxidation states of the carbon atoms.

The use of enzymatic catalysis is another cornerstone of green chemistry that could be applied. For example, lipases can be used for the stereoselective acylation or deacylation of polyols, providing an efficient method for the introduction and removal of protecting groups under mild conditions. Furthermore, the use of greener solvents, such as water or supercritical CO2, and the minimization of waste through high-yield reactions and the use of catalytic reagents are all important considerations in the design of a sustainable synthesis.

Optimization of Reaction Conditions, Catalytic Systems, and Synthetic Yields

The successful synthesis of a complex molecule like this compound would heavily rely on the careful optimization of each reaction step.

For the key stereoselective dihydroxylation steps, parameters such as the choice of catalyst (e.g., different chiral ligands for the Sharpless dihydroxylation), the stoichiometric oxidant, temperature, and reaction time would need to be fine-tuned to maximize both yield and stereoselectivity.

Table 2: Hypothetical Optimization of a Sharpless Asymmetric Dihydroxylation Step

| Entry | Chiral Ligand | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

| 1 | (DHQ)2PHAL | 0 | 12 | 85 | 92 |

| 2 | (DHQD)2PHAL | 0 | 12 | 87 | 95 |

| 3 | (DHQD)2PHAL | -20 | 24 | 82 | 98 |

| 4 | (DHQD)2PHAL | 25 | 8 | 90 | 85 |

Similarly, the selective oxidation of the terminal primary alcohols of a 1,2,3,4,5-pentanepentanol precursor to the corresponding diketone would require a carefully chosen catalytic system. Modern catalytic systems based on non-toxic metals or even metal-free catalysts would be preferable from a green chemistry perspective. The catalyst loading, oxidant concentration, and reaction conditions would need to be optimized to ensure complete conversion without over-oxidation or side reactions.

Finally, the crucial step of dioxirane formation from the diketone precursor would also require optimization. The pH of the reaction mixture is known to be critical for the stability of dioxiranes, so a buffered system would be essential. The concentration of Oxone and the reaction temperature would be key parameters to control to achieve a high yield of the desired this compound without decomposition.

Table 3: Hypothetical Optimization of Dioxirane Formation

| Entry | Oxone (equivalents) | pH | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 2.2 | 7.5 | 0 | 30 | 75 |

| 2 | 3.0 | 7.5 | 0 | 30 | 85 |

| 3 | 3.0 | 6.5 | 0 | 30 | 60 |

| 4 | 3.0 | 7.5 | 25 | 15 | 70 (with decomposition) |

Analysis of "this compound" Reveals No Scientific Consensus on Existence or Synthesis

Initial searches for the chemical compound "this compound" have yielded no results in established chemical databases or peer-reviewed scientific literature, indicating that it is not a recognized or synthesized compound.

The systematic name provided describes a highly complex and likely unstable molecule. It suggests a five-carbon pentane backbone, with each carbon atom bonded to a hydroxyl (-OH) group (a pentanepentol). Additionally, the name indicates the presence of two "dioxiranyl" groups at the first and fifth carbon positions. A dioxiranyl group would imply a three-membered ring containing two oxygen atoms, a structure known as a dioxirane. Attaching two such strained and highly reactive rings to an already heavily oxidized and sterically hindered carbon chain would present extraordinary synthetic challenges and likely result in an exceptionally unstable molecule.

While a single chemical supplier database lists a CAS Registry Number (108354-43-4) and an IUPAC name of "1,5-bis(oxiran-2-yl)pentane-1,2,3,4,5-pentol," this appears to be an anomaly or a computational entry. guidechem.com This alternative name suggests two epoxide (oxiranyl) rings rather than dioxirane rings, but even for this structure, there is no corroborating scientific literature detailing its synthesis, characterization, or purification. The provided molecular formula in this single entry (C9H16O7) is also inconsistent with the name "this compound."

Searches for related, simpler structures confirm the absence of the requested compound. For instance, "pentane-1,2,3,4,5-pentol" (also known as xylitol or ribitol, depending on stereochemistry) is a well-known sugar alcohol. matrix-fine-chemicals.comnih.gov Similarly, compounds containing two epoxide rings on a hydrocarbon chain, such as "2-[5-(oxiran-2-yl)pentyl]oxirane" (also known as 1,2:8,9-Diepoxynonane), are documented. echemi.combldpharm.com However, no literature could be found that combines these features—a pentanepentol backbone with two terminal epoxide or dioxirane rings.

Given the lack of any scientific publications or validated chemical data, it is not possible to provide an accurate and informative article on the "Advanced Purification and Isolation Techniques for Research-Grade Material" for "this compound." Any attempt to do so would require inventing synthetic methods and purification protocols, which would be speculative and unscientific.

Therefore, the requested article cannot be generated as the subject compound appears to be hypothetical or incorrectly named, and no research findings on its synthesis or purification exist in the public domain.

Chemical Reactivity and Mechanistic Pathways of 1,5 Dioxiranyl 1,2,3,4,5 Pentanepentanol

Intrinsic Reactivity Profile of the Strained Dioxirane (B86890) Rings

The three-membered epoxide rings are the most reactive sites in the molecule. The significant ring strain, estimated to be around 13 kcal/mol, is the primary driving force for reactions that lead to ring-opening. chemistrysteps.com This reactivity can be initiated by either nucleophilic or electrophilic attack.

Under neutral or basic conditions, the epoxide rings are opened by strong nucleophiles via a classic SN2 mechanism. chemistrysteps.comlibretexts.org The nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the simultaneous cleavage of a carbon-oxygen bond. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom of the epoxide ring. libretexts.org This results in the formation of a product with a trans or anti-stereochemistry between the newly introduced nucleophile and the hydroxyl group. chemistrysteps.com

A wide array of nucleophiles can participate in this reaction, including hydroxide, alkoxides, thiols, cyanides, and organometallic reagents like Grignard reagents. chemistrysteps.com

Table 1: Regioselectivity in Nucleophilic Ring-Opening of an Epoxide Ring

| Condition | Mechanism | Site of Attack | Rationale |

| Basic/Neutral (Strong Nucleophile) | SN2 | Less substituted carbon | The less sterically hindered carbon is more accessible to the incoming nucleophile. libretexts.org |

In the presence of an acid, the epoxide oxygen is first protonated, which significantly enhances the electrophilicity of the ring carbons by creating a better leaving group. chemistrysteps.comlibretexts.org The mechanism for the subsequent nucleophilic attack under acidic conditions is a hybrid between SN1 and SN2. chemistrysteps.comlibretexts.org The C-O bond begins to break before the nucleophile attacks, leading to a build-up of partial positive charge on the carbon atoms. This positive charge is better stabilized on the more substituted carbon. Consequently, weak nucleophiles, such as water or alcohols, will preferentially attack the more substituted carbon atom. libretexts.org

This acid-catalyzed pathway is crucial for reactions like hydrolysis to form diols or alcoholysis to form ether alcohols. libretexts.org The Lewis acidity of metal centers, for instance in zirconium imido complexes, can also activate epoxides towards ring-opening in a stepwise mechanism. nih.gov

Functional Group Interconversions Involving the Pentanepentanol Hydroxyls

The five hydroxyl groups on the pentane (B18724) backbone behave as typical primary and secondary alcohols. They can undergo a variety of well-established functional group interconversions. These reactions include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

Etherification: Reaction with alkyl halides or under dehydration conditions to form ethers.

Oxidation: Selective oxidation of primary hydroxyls to aldehydes or carboxylic acids, and secondary hydroxyls to ketones, using appropriate oxidizing agents.

Glycosidic Linkage: In a biochemical context, these hydroxyl groups can potentially form glycosidic bonds, similar to how monosaccharides link to form disaccharides and polysaccharides. byjus.com

The presence of multiple hydroxyl groups allows for the formation of polyesters or polyethers, leading to complex polymeric structures.

Formation of Covalent Adducts with Biological Macromolecules (e.g., Nucleic Acids, Proteins)

Epoxides are known to be alkylating agents capable of forming covalent bonds with nucleophilic sites on biological macromolecules, a process that can have significant biological consequences. jci.org

Nucleic Acids (DNA): The epoxide rings of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol can react with DNA. The primary targets are the nucleophilic centers on the DNA bases. nih.gov Unlike some other epoxides that react with ring nitrogens, diol epoxides tend to alkylate the exocyclic amino groups of purine (B94841) bases, such as the N2 of guanine (B1146940) and the N6 of adenine (B156593). nih.gov Reaction can also occur at the N-3 position of adenine or with deoxycytidine. nih.govacs.org Such reactions lead to the formation of stable DNA adducts. jci.org

Proteins: Proteins contain several nucleophilic amino acid residues that can be modified by epoxides. researchgate.net The primary targets include the side chains of lysine (B10760008) (amino group), histidine (imidazole ring), and cysteine (thiol group). researchgate.netmdpi.com The reaction involves the nucleophilic attack of the amino acid residue on one of the epoxide carbons, resulting in a covalent adduct and ring-opening. This process, a form of protein lipoxidation, can alter the structure and function of the protein. mdpi.com

Table 2: Potential Nucleophilic Targets for Epoxide Adduct Formation

| Macromolecule | Nucleophilic Site | Resulting Modification |

| DNA | Exocyclic amino groups of Guanine (N2) & Adenine (N6) nih.gov | DNA Adduct |

| Protein | Lysine (ε-amino group) mdpi.com | Covalent Adduct |

| Protein | Histidine (imidazole ring) researchgate.netmdpi.com | Covalent Adduct |

| Protein | Cysteine (thiol group) researchgate.net | Covalent Adduct |

Stability and Degradation Pathways under Controlled Chemical Environments

The stability of this compound is largely dictated by the reactivity of its epoxide rings.

pH: The compound is most stable under neutral pH. It will degrade under both acidic and basic conditions due to the catalyzed hydrolysis of the epoxide rings. Acid-catalyzed hydrolysis is typically faster than base-catalyzed hydrolysis. libretexts.org The ultimate degradation product from hydrolysis would be a nonane-1,2,3,4,5,8,9-heptol.

Nucleophiles: The presence of strong nucleophiles will lead to degradation via ring-opening reactions.

Temperature: Elevated temperatures can accelerate degradation pathways, potentially leading to polymerization or other side reactions. The polyol chain itself is relatively stable but can undergo dehydration at high temperatures, especially in the presence of an acid catalyst.

Comparative Analysis of Reactivity with Other Polyepoxides and Polyhydroxylated Compounds

When compared to other related compounds, the reactivity of this compound presents unique characteristics.

Polyepoxides: Compared to simpler diepoxides (e.g., 1,2,7,8-diepoxyoctane), the reactivity of the epoxide rings is modulated by the adjacent polyol chain. The hydroxyl groups can influence the reaction environment, potentially acting as intramolecular nucleophiles under certain conditions, leading to cyclization. They may also affect the solubility and orientation of the molecule at interfaces or in enzyme active sites.

Polyhydroxylated Compounds: Compared to simple polyols like glycerol (B35011) or 1,5-pentanediol, the presence of the terminal epoxide rings makes this molecule significantly more reactive towards nucleophiles. wikipedia.orgnih.gov While simple polyols primarily undergo reactions at their hydroxyl groups, this compound's chemistry is dominated by epoxide ring-opening. wikipedia.org When compared to cyclitols like cyclopentanepentol or inositol, which have a more rigid cyclic structure, the linear and flexible pentanepentanol backbone of this molecule allows for greater conformational freedom, which can influence how the reactive epoxide ends interact with other molecules. wikipedia.org

Theoretical and Computational Investigations of 1,5 Dioxiranyl 1,2,3,4,5 Pentanepentanol

Quantum Chemical Calculations for Electronic Structure, Stability, and Bonding Characteristics

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, would be essential to understanding the electronic properties of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol. For the dioxirane (B86890) rings, these calculations could elucidate the nature of the strained oxygen-oxygen bond, which is a key feature of this functional group. Studies on simpler dioxiranes have investigated their electronic structure and reactivity. Such analyses for this compound would involve mapping the electron density distribution, determining molecular orbital energies (HOMO-LUMO gap), and calculating bond orders and atomic charges. This would provide insights into the molecule's stability and potential reactive sites.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. The long pentanepentanol chain allows for a multitude of possible three-dimensional arrangements, which would be influenced by intramolecular hydrogen bonding between the hydroxyl groups and by the solvent environment. MD simulations could predict the most stable conformers in different solvents, such as water, and analyze the dynamics of conformational changes. For example, simulations on linear polyols like mannitol and sorbitol have shown that the surrounding solvent plays a crucial role in determining whether the molecule adopts a bent or a planar zig-zag conformation. If this compound were to be studied for its interaction with a biological target, MD simulations could also be used to model the ligand-binding dynamics and estimate the binding free energy.

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

The dioxiranyl groups are highly reactive, and computational modeling could be used to investigate the mechanisms of reactions involving this compound, such as its potential as an oxidizing agent. By modeling the reaction pathways, researchers could identify the transition state structures and calculate the activation energies for various transformations. This would provide a detailed, atomistic understanding of the reaction mechanism, which is often difficult to obtain through experimental methods alone. For instance, theoretical studies on the oxidation of C-H bonds by dioxiranes have been conducted to understand the reaction's selectivity and stereochemistry.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be employed to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies. These predictions are valuable for confirming the experimentally determined structure of a molecule and for interpreting complex spectra. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For a molecule with multiple stereocenters like this compound, predicted NMR spectra for different diastereomers could be compared with experimental data to aid in stereochemical assignment.

Development of Quantitative Structure-Reactivity Relationship (QSRR) Models

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. To develop a QSRR model for a class of compounds including this compound, a dataset of related molecules with known reactivity data would be required. Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors could then be correlated with the observed reactivity using statistical methods like multiple linear regression or machine learning algorithms. Such a model could then be used to predict the reactivity of new, untested compounds in the same class.

Molecular and Cellular Mechanisms of Action for 1,5 Dioxiranyl 1,2,3,4,5 Pentanepentanol Non Clinical Focus

Deoxyribonucleic Acid (DNA) Interaction Studies and Crosslinking Mechanisms

A thorough search of scientific databases yielded no studies specifically investigating the interaction of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol with DNA.

Identification and Characterization of DNA Adducts and Interstrand Crosslinks

There are no published reports identifying or characterizing DNA adducts or interstrand crosslinks formed by this compound. The formation of DNA adducts is a known consequence of exposure to certain electrophilic chemicals, which can covalently bind to DNA. nih.gov Diepoxide compounds, in particular, are known to have the potential to form interstrand crosslinks within DNA. nih.gov However, no specific experimental data for this compound is available.

Effects on DNA Topology, Replication, and Repair Pathways

No research could be found that details the effects of this compound on DNA topology, such as supercoiling or conformational changes. Consequently, there is also no information on how this compound might interfere with DNA replication or activate specific DNA repair pathways. DNA damage, including that which blocks transcription, typically triggers a cellular response that can include the shutdown of transcription and the activation of repair mechanisms. nih.gov

Interactions with Other Cellular Macromolecules (e.g., Ribonucleic Acid, Enzymes, Structural Proteins)

There is a lack of specific studies on the interaction of this compound with other cellular macromolecules such as RNA, enzymes, or structural proteins. The epoxide groups present in the molecule are chemically reactive and could potentially interact with various nucleophilic sites on these macromolecules, but no such interactions have been documented for this specific compound.

Enzymatic Biotransformation and Non-Enzymatic Degradation in Cell-Free Systems

Specific data on the enzymatic biotransformation or non-enzymatic degradation of this compound in cell-free systems is not available. Generally, the biotransformation of xenobiotics can occur in phases, with enzymes like cytochrome P450 and glutathione (B108866) transferases playing a role. researchgate.net Epoxide hydrolases are enzymes that are known to metabolize epoxide-containing compounds into diols. nih.govwikipedia.org Lipases have also been shown to be involved in the degradation of epoxy-polyurethane compositions. mdpi.comnih.gov However, the specific metabolic fate of this compound has not been documented.

Elucidation of Molecular Selectivity and Specificity in Biological Contexts

Due to the absence of studies on its interactions with biological molecules and its effects on cellular systems, the molecular selectivity and specificity of this compound in any biological context remain unelucidated.

Design, Synthesis, and Structure Activity Relationship Sar Studies of 1,5 Dioxiranyl 1,2,3,4,5 Pentanepentanol Derivatives and Analogues

Rational Design Principles for Modified Dioxiranyl-Pentanepentanol Analogues

The rational design of analogues of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol would be guided by the objective of optimizing its potential as a therapeutic agent, for instance, as a DNA alkylating agent for anticancer applications. chem960.com Key principles would involve modifying its structure to enhance target affinity, selectivity, and reactivity while minimizing off-target effects.

Core Design Strategies Would Include:

Modulation of Electrophilicity: The two dioxiranyl (epoxide) rings are the primary electrophilic centers responsible for potential alkylating activity. researchgate.net Design strategies would focus on fine-tuning the reactivity of these groups. Introducing electron-withdrawing or electron-donating groups near the epoxide rings can alter their susceptibility to nucleophilic attack by biological macromolecules like DNA. nih.govnih.gov

Enhancement of Target Recognition: The pentanepentanol backbone, with its multiple hydroxyl groups, offers numerous opportunities for modification to improve how the molecule interacts with its biological target. These hydroxyl groups could be modified to form hydrogen bonds or other non-covalent interactions within a target's binding site, thereby increasing binding affinity and specificity. mdpi.commdpi.com

Improvement of Physicochemical Properties: Modifications would also aim to improve the molecule's drug-like properties, such as solubility and metabolic stability. For example, altering the polarity of the pentanepentanol backbone could influence the compound's ability to cross cell membranes. mdpi.com

Systematic Chemical Modifications of Epoxide Moieties and Their Impact on Reactivity

The epoxide moieties are critical to the hypothesized function of this compound as an alkylating agent. Systematic modifications to these rings would be essential to establish a clear structure-activity relationship (SAR).

Key Modifications and Their Expected Impact:

Stereochemistry of the Epoxide Rings: The spatial orientation of the epoxide rings (cis or trans relative to the backbone) would significantly influence how the molecule fits into a target binding site. The synthesis of different stereoisomers would be a priority to determine the optimal arrangement for biological activity. wikipedia.org

Substitution on the Epoxide Rings: Adding small alkyl or other functional groups to the carbon atoms of the epoxide rings can affect their reactivity. For instance, methyl substitution could provide steric hindrance that might enhance selectivity for a particular target or alter the rate of nucleophilic attack. nih.gov

The following table illustrates a hypothetical SAR study based on modifications to the epoxide moieties, with DNA alkylation as the measured endpoint.

| Compound ID | Epoxide 1 Stereochemistry | Epoxide 2 Stereochemistry | Substitution | Relative Reactivity (DNA Alkylation) |

| DP-001 | R | R | None | 1.0 |

| DP-002 | S | S | None | 0.8 |

| DP-003 | R | S (meso) | None | 0.5 |

| DP-004 | R | R | C2-Methyl | 1.3 |

| DP-005 | R | R | C4-Methyl | 1.2 |

This data is illustrative and intended to represent the type of results obtained in SAR studies.

Exploration of Structural Variations in the Pentanepentanol Backbone and Their Molecular Consequences

Potential Modifications to the Backbone:

Chain Length: Synthesizing analogues with shorter (e.g., butanetetrol) or longer (e.g., hexanehexol) backbones would help determine the optimal distance between the two epoxide groups for effective cross-linking of biological targets like DNA strands.

Hydroxyl Group Configuration: The stereochemistry of the five hydroxyl groups along the pentane (B18724) chain creates a specific three-dimensional shape. Altering the configuration of these hydroxyls (e.g., creating epimers) would change the molecule's conformation and its ability to interact with target sites. mdpi.com

Hydroxyl Group Derivatization: The hydroxyl groups could be selectively protected, acetylated, or converted to other functional groups to probe their role in target binding and to modify the compound's solubility and pharmacokinetic properties.

Synthesis and Characterization of Analogues with Altered DNA-Binding or Alkylating Properties

The synthesis of analogues would likely involve multi-step processes starting from commercially available chiral precursors to control the stereochemistry of the final products. A key challenge would be the selective introduction of the epoxide rings.

General Synthetic Strategies Could Involve:

Epoxidation of a Diene Precursor: A common method for introducing epoxide groups is the oxidation of a corresponding alkene. A pentanediene precursor could be synthesized and then subjected to stereoselective epoxidation reactions. mdpi.com

Ring-Opening of Cyclic Precursors: Another approach could involve the synthesis of a cyclic precursor, such as a derivative of cyclopentanepentol, followed by ring-opening reactions to generate the linear pentanepentanol backbone with the desired stereochemistry.

Once synthesized, each analogue would be rigorously characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and stereochemistry. The DNA alkylating potential of each new compound would then be assessed through in vitro assays, such as fluorescence-based assays or gel electrophoresis, to quantify their reactivity towards DNA. nih.gov

Computational Design and Virtual Screening for Novel Structural Derivatives

Computational methods play a crucial role in modern drug discovery by enabling the rapid evaluation of virtual compounds before their synthesis, saving time and resources. mdpi.commdpi.com

Application of Computational Tools:

Molecular Docking: If a biological target is known (e.g., a specific DNA sequence or an enzyme), molecular docking simulations could be used to predict how different analogues of this compound would bind to it. This can help prioritize the synthesis of compounds with the most promising predicted binding affinities. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogues has been synthesized and tested, QSAR models can be developed to mathematically correlate structural features with biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its interaction with a target over time. This can help to understand the stability of the compound-target complex and the mechanism of action at an atomic level. mdpi.com

Virtual Screening: Large chemical databases can be virtually screened to identify other molecules with different backbones but similar pharmacophoric features to this compound, potentially leading to the discovery of entirely new classes of compounds with similar biological activity.

Through the iterative application of these design, synthesis, and computational approaches, a comprehensive understanding of the structure-activity relationships for this class of compounds could be developed, paving the way for the identification of a lead candidate with optimized therapeutic potential.

Absence of Scientific Literature on this compound

Following a comprehensive search of scientific databases and literature, no research articles, analytical data, or any scientific mention of the chemical compound "this compound" were found. This suggests that the compound may be hypothetical or has not been synthesized or characterized to date. Consequently, it is not possible to provide an article based on existing research findings, as requested.

The user's instructions to generate a "thorough, informative, and scientifically accurate" article with "detailed research findings" and "data tables" cannot be fulfilled for a compound with no available scientific information. Adherence to the core principles of accuracy and reliance on factual data precludes the creation of content for the specified outline. Any attempt to do so would result in speculation or fabrication of data, which would violate the fundamental requirement for scientific accuracy.

Therefore, the requested article focusing on the advanced analytical and bioanalytical methodologies for research on "this compound" cannot be generated.

Future Research Directions and Unresolved Questions for 1,5 Dioxiranyl 1,2,3,4,5 Pentanepentanol

Discovery of Novel Synthetic Routes and Catalytic Transformations

The primary challenge in studying 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol is its synthesis. A plausible, yet unverified, multi-step synthesis would likely begin with a precursor molecule derived from renewable resources, which is then functionalized to introduce the terminal dioxirane (B86890) rings.

A hypothetical synthetic approach could start from a biomass-derived platform chemical that can be converted to a di-alkene pentanepentanol derivative. The terminal double bonds could then be oxidized to form the two dioxirane rings. Dioxiranes are commonly generated from ketones using an oxidant such as potassium peroxymonosulfate (B1194676) (Oxone). wikipedia.orgrsc.org This reaction can be performed catalytically with respect to the ketone. rsc.org The use of substituted dioxiranes like dimethyldioxirane (B1199080) (DMD) or methyl(trifluoromethyl)dioxirane (B1250162) (TFD) are common synthetic strategies. wikipedia.org

Future research would need to focus on developing a chemo- and stereoselective synthesis that preserves the numerous hydroxyl groups on the pentanepentanol backbone while efficiently forming the highly reactive terminal dioxirane rings. The development of metal-free catalytic systems for these transformations would be a significant advancement. wikipedia.org

The catalytic potential of this compound itself is an area ripe for exploration. Dioxiranes are known to be powerful yet selective oxidizing agents, capable of epoxidizing alkenes and hydroxylating C-H bonds. wikipedia.orgrsc.orgwiley-vch.de The presence of two such groups suggests the molecule could act as a bifunctional oxidizing agent. Research could investigate its efficacy in catalyzing oxidations, potentially offering unique selectivity due to the stereochemistry of the polyol backbone.

Table 1: Hypothetical Catalytic Oxidation Parameters

| Substrate | Potential Transformation | Hypothesized Catalyst Loading | Solvent | Potential Selectivity |

|---|---|---|---|---|

| Styrene | Epoxidation | 0.1 - 1 mol% | Acetone/Water | High for Styrene Oxide |

| Cyclohexane | C-H Hydroxylation | 1 - 5 mol% | Dichloromethane | Moderate for Cyclohexanol/Cyclohexanone |

| Thioanisole | Sulfide Oxidation | < 0.5 mol% | Methanol | High for Sulfoxide |

Advanced Computational Modeling for Predictive Reactivity and Biological Profile

Given the likely high reactivity and potential instability of this compound, computational chemistry will be an indispensable tool for predicting its properties before attempting its synthesis. wikipedia.org Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods (e.g., MP2), can provide critical insights. acs.orgacs.org

Advanced modeling could predict:

Geometric and Electronic Structure: Determining bond lengths, angles, and the electronic nature of the strained dioxirane rings. The O-O bond in dioxiranes is notably long and weak, contributing to their high reactivity. wikipedia.org

Reaction Pathways and Transition States: Modeling the energy barriers for its synthetic pathways and its potential oxidative reactions. Theoretical studies have successfully modeled the spiro transition state involved in dioxirane-mediated epoxidations. wikipedia.orgiupac.org

Reactivity and Selectivity: Predicting how the molecule will interact with different substrates. Dioxiranes are known electrophilic oxidants, and computational models can help forecast their reactivity towards various functional groups. acs.orgiupac.org

Spectroscopic Properties: Predicting NMR, IR, and Raman spectra to aid in the future identification and characterization of the molecule.

Furthermore, computational methods could be employed to generate a preliminary biological activity profile, assessing its potential interactions with biological macromolecules and predicting possible toxicological endpoints based on its structure and high reactivity.

Potential Applications in Polymer Chemistry, Crosslinking Reagents, and Materials Science

The pentanepentanol backbone of the molecule suggests significant potential in materials science. Polyols, which are organic compounds with multiple hydroxyl groups, are fundamental building blocks in polymer chemistry, particularly for the synthesis of polyesters and polyurethanes. creative-proteomics.comchemeurope.comwikipedia.org

The five hydroxyl groups of this compound could serve as reactive sites for polymerization, potentially forming highly branched or cross-linked polymers. The ability to function as a crosslinking agent is a key role for low molecular weight polyols in polymer chemistry. wikipedia.org This could lead to the development of novel thermosetting resins or elastomers with unique properties.

The terminal dioxirane groups add another layer of functionality. These highly reactive rings could be used for:

Post-Polymerization Modification: After the polyol backbone is incorporated into a polymer, the dioxirane groups could be used to graft other molecules onto the polymer surface or to create additional cross-links through controlled reactions.

Surface Functionalization: The molecule could be used to modify the surface of other materials by reacting the dioxirane groups with surface functionalities, imparting new properties such as hydrophilicity or reactivity.

Initiators for Polymerization: The decomposition of the dioxirane rings could potentially generate radical species that could initiate certain types of polymerization.

Table 2: Potential Polymer Applications

| Application Area | Function of the Molecule | Resulting Material Property | Relevant Functional Groups |

|---|---|---|---|

| Polyurethane Foams | Monomer / Crosslinker | Increased rigidity, thermal stability | Hydroxyl Groups |

| Specialty Coatings | Adhesion Promoter / Surface Modifier | Enhanced substrate adhesion, oxidative resistance | Dioxirane Rings |

| Advanced Composites | Matrix-Fiber Interface Modifier | Improved stress transfer and durability | Dioxirane and Hydroxyl Groups |

Development of Molecular Probes for Targeted Biological Studies and Imaging

The exceptional reactivity of dioxiranes makes them intriguing candidates for the development of molecular probes. rsc.org The ability of dioxiranes to perform C-H insertion allows for the functionalization of typically unreactive bonds, a highly sought-after transformation in chemical biology. rsc.orgnih.gov

Researchers could explore the development of this compound derivatives as:

Activity-Based Probes: By attaching a reporter tag (e.g., a fluorophore or biotin) to the polyol backbone, the molecule could be used to label specific classes of enzymes or proteins that react with the dioxirane warheads.

Cellular Imaging Agents: The high reactivity could be harnessed to "turn on" a fluorescent signal upon reaction with a specific biological target, allowing for real-time imaging of cellular processes.

Crosslinking Agents for Structural Biology: The bifunctional nature of the molecule could be used to cross-link proteins in living cells, helping to capture transient protein-protein interactions for subsequent analysis by proteomics.

The polyol backbone offers a scaffold that could be synthetically modified to tune solubility, cell permeability, and target specificity, making this a versatile platform for probe design.

Addressing Challenges in Sustainable Synthesis and Scalability for Academic Research Endeavors

Even for academic purposes, the synthesis of this compound would face significant hurdles related to sustainability and scalability.

Sustainable Synthesis: Future research must prioritize green chemistry principles. This includes:

Renewable Feedstocks: Developing synthetic routes that begin from renewable resources, such as vegetable oils or other forms of biomass, to form the pentanepentanol core. researchgate.netomnitechintl.com

Catalytic Methods: Employing catalytic rather than stoichiometric reagents, especially for the oxidation steps, to reduce waste. wiley.com

Atom Economy: Designing reaction pathways that maximize the incorporation of atoms from the reactants into the final product.

Scalability: Transitioning a complex synthesis from a laboratory milligram scale to a gram scale suitable for thorough academic investigation presents numerous challenges. biosynth.com

Reaction Control: The formation of dioxiranes can be exothermic, and controlling the reaction temperature on a larger scale to prevent decomposition would be critical. catalysts.com

Purification: The molecule's high polarity and potential instability would make purification by standard methods like chromatography challenging.

Safety: Dioxiranes are high-energy molecules, and their synthesis and handling on a larger scale would require stringent safety protocols. catalysts.com

The adoption of modern chemical technologies, such as continuous flow reactors, could offer solutions to many of these scalability issues. acs.org Flow chemistry allows for precise control over reaction parameters, enhanced heat transfer, and improved safety, making it an ideal platform for handling highly reactive intermediates and products. acs.orgacsgcipr.org

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for structural elucidation, particularly to confirm the dioxiranyl moiety and hydroxyl group positions. Infrared (IR) spectroscopy can identify functional groups like -OH (broad ~3200–3600 cm⁻¹) and ether linkages. Mass spectrometry (HRMS) should be used to verify molecular weight and fragmentation patterns. For purity assessment, High-Performance Liquid Chromatography (HPLC) with a polar stationary phase (e.g., C18 column) is recommended .

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer : Stability testing under controlled conditions is essential. Store the compound in amber glass vials at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess thermal and hydrolytic stability. Monitor purity via HPLC and track degradation products (e.g., ketones or epoxides) using GC-MS .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis of this compound?

- Methodological Answer : Use a factorial design (e.g., 2³ design) to evaluate variables like temperature (20–60°C), catalyst loading (0.1–1 mol%), and solvent polarity (THF vs. DCM). Response Surface Methodology (RSM) can model interactions between variables and identify optimal conditions. For example, higher temperatures may favor dioxirane ring formation but risk side reactions like epoxidation .

Q. How can computational modeling predict the reactivity of this compound in oxidative reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states and activation energies for dioxirane-mediated oxidations. Molecular dynamics simulations (e.g., AMBER) assess solvent effects on reaction pathways. Compare computed IR and NMR spectra with experimental data to validate models .

Q. What methodologies resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Contradictions in NMR data (e.g., unexpected splitting) may arise from dynamic stereochemistry or hydrogen bonding. Variable Temperature (VT) NMR (-50°C to 50°C) can reveal conformational changes. For conflicting mass spectra, use tandem MS/MS to distinguish isobaric fragments. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How should researchers analyze competing reaction pathways involving the dioxiranyl group?

- Methodological Answer : Kinetic isotope effect (KIE) studies (e.g., deuterium labeling at reactive sites) differentiate between radical and polar mechanisms. Trapping experiments with TEMPO or styrene can detect transient intermediates. Use in-situ IR to monitor dioxirane decomposition rates under varying pH and solvent conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.